2-(1H-Pyrazol-4-yl)morpholine
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Overview
Description
2-(1H-Pyrazol-4-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-yl)morpholine typically involves the reaction of a pyrazole derivative with a morpholine derivative. One common method involves the use of 4-X-1-R-1H-pyrazole (where X is bromine or iodine and R is methyl, ethyl, or isopropyl) as a starting material. This compound reacts with 2-chloro-N-methoxy-N-methylacetamide to form an intermediate, which is then reacted with N-benzylethanolamine. The resulting compound undergoes reduction and ring-closing reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyrazole or morpholine rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or morpholine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1H-Pyrazol-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a weak base or acid, depending on the substituents, and can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes, receptors, and other biological molecules, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-Pyrazol-4-yl)morpholine include:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1H-Pyrazol-1-yl)ethylpiperidine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
Uniqueness
This compound is unique due to the specific combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7(5-8-1)6-3-9-10-4-6/h3-4,7-8H,1-2,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSRUYGJCQXWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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